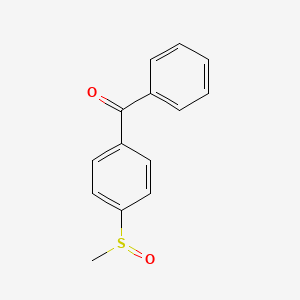

4-Benzoylphenyl methyl sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

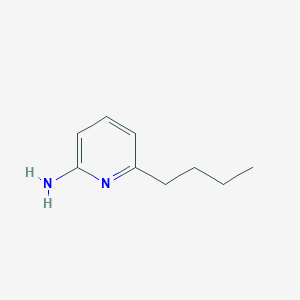

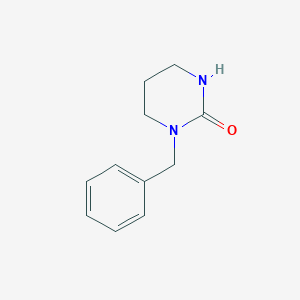

4-Benzoylphenyl methyl sulfoxide, also known as [4-(Methylsulfinyl)phenyl]phenylmethanone, is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 244.3089 .

Synthesis Analysis

The synthesis of sulfoxides, such as 4-Benzoylphenyl methyl sulfoxide, often involves the oxidation of sulfides . A metal-free quinoid catalyst promotes a chemoselective, light-induced thioether to sulfoxide oxidation . Other methods include the use of gem-dihydroperoxides for the oxidation of sulfides to sulfoxides .Molecular Structure Analysis

The molecular structure of 4-Benzoylphenyl methyl sulfoxide consists of 14 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Dimethyl sulfoxide (DMSO), a related compound, has been used as a synthon in organic chemistry . The reactions are performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–, =O), methyl (–CH3), methylene (–CH2–), methylidene (=CH2), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH2SMe), or donor of methyl sulfoxide methylation (–CH2SOMe), to the target molecules .Applications De Recherche Scientifique

1. Crystal and Molecular Structure Analysis

The crystal and molecular structure of benzoylphenyl(4-tolylazo)methyl 4-tolyl sulfone, which is closely related to 4-Benzoylphenyl methyl sulfoxide, has been determined using x-ray analysis. This research highlights the conformation of the compound and its electrostatic interactions, providing insights into its molecular characteristics (Wolf, 2001).

2. Inclusion Complexes in Crystalline Structures

A study on crystalline structures including methyl phenyl sulfoxides reveals the role of dipeptide molecules in forming layer structures that include sulfoxides. This research contributes to understanding the molecular interactions and enantioselectivity in crystalline environments (Akazome et al., 2000).

3. Catalysis in Oxygen Atom Transfer Reactions

Research involving an oxorhenium(V) dimer has demonstrated its role in catalyzing oxygen atom transfer from methyl phenyl sulfoxide to triarylphosphines. This study is crucial for understanding the kinetics and mechanisms of such reactions in organic chemistry (Koshino & Espenson, 2003).

4. Synthesis of Anti-HIV Agents

The synthesis and biological activities of 1-benzazocine derivatives containing a sulfoxide moiety have been explored. These compounds, including variants of methyl phenyl sulfoxide, show potential as potent inhibitors in anti-HIV treatment (Seto et al., 2006).

5. Nitroxide-Mediated Photopolymerization

A study on alkoxyamine compounds, including methyl phenyl sulfoxide derivatives, highlights their application in photoinitiated polymerization processes. This research contributes to advancements in macromolecular science and materials engineering (Guillaneuf et al., 2010).

6. Anti-Inflammatory Applications

A study on water-soluble sulfonamido compounds, closely related to benzoylphenyl methyl sulfoxide, indicates their potential anti-inflammatory effects in macrophage-like cellular systems. This research is significant for developing therapeutic agents in managing chronic inflammatory diseases (Agkaya et al., 2015).

Safety And Hazards

Orientations Futures

Recent advances in the use of dimethyl sulfoxide as a synthon in organic chemistry suggest potential future directions for research involving sulfoxides like 4-Benzoylphenyl methyl sulfoxide . The wide range of uses and the multiple functions it displays in various chemical processes make it an area of interest for future studies .

Propriétés

IUPAC Name |

(4-methylsulfinylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17(16)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCJVHBULDKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503149 |

Source

|

| Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylphenyl methyl sulfoxide | |

CAS RN |

73241-57-3 |

Source

|

| Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)